N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at position 4. The imidazo-pyrazole moiety is connected via an ethyl linker to a benzo[c][1,2,5]thiadiazole-5-carboxamide group. The benzo[c][1,2,5]thiadiazole unit is electron-deficient, which may enhance π-π stacking interactions with biological targets, while the furan substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-18(12-3-4-13-14(10-12)22-27-21-13)19-5-6-23-7-8-24-17(23)11-15(20-24)16-2-1-9-26-16/h1-4,7-11H,5-6H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSVSTGXFHNQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex compound that integrates multiple heterocyclic structures, which may contribute to its significant biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
1. Structural Features
The compound features several key structural elements:
- Furan ring : Known for its antioxidant and antimicrobial properties.
- Imidazo[1,2-b]pyrazole core : Associated with anticancer and anti-inflammatory activities.
- Benzo[c][1,2,5]thiadiazole moiety : Imparts unique electronic properties that enhance biological activity.
2. Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Formation of the imidazo[1,2-b]pyrazole core through cyclization of precursors. |
| 2 | Functionalization with a furan ring via coupling reactions. |
| 3 | Introduction of the ethyl linker through alkylation. |
| 4 | Acylation with benzo[c][1,2,5]thiadiazole derivatives. |
3.1 Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines:
- A549 Lung Carcinoma Cells : The compound showed cytotoxic effects with an IC50 value indicating potent activity against these cells.
- Ehrlich’s Ascites Carcinoma (EAC) : Inhibitory effects were observed in EAC cells, suggesting potential as an anticancer agent.
3.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
3.3 Antimicrobial Activity
Preliminary studies suggest that this compound possesses notable antimicrobial activity against various bacterial strains.
4. Case Studies
Case Study 1: Antitumor Potential
A study by Kaushik et al. evaluated several N-substituted carbazoles (related compounds) for their antitumor potential against HEP 2 laryngeal carcinoma cell lines. The presence of electron-donating groups significantly enhanced their anticancer activity.
Case Study 2: Neuroprotective Effects
Research conducted on related imidazole derivatives indicated neuroprotective effects at low concentrations, suggesting a potential application in neurodegenerative diseases.
5. Conclusion
This compound is a promising compound with diverse biological activities including anticancer and anti-inflammatory effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Thiophene vs. Furan Substitution
A direct analog, N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, replaces the furan-2-yl group with a thiophen-2-yl substituent .
Imidazo[2,1-b]thiazole vs. Imidazo[1,2-b]pyrazole Cores
Compounds such as ND-11543 and ND-12025 feature an imidazo[2,1-b]thiazole core instead of imidazo[1,2-b]pyrazole . The thiazole ring’s sulfur atom introduces additional hydrogen-bonding capacity, which may enhance target affinity. For example, ND-11543 demonstrated anti-tubercular activity (MIC = 0.12 µM) due to its trifluoromethylpyridyl-piperazine substituent .
Substituent Variations and Pharmacological Impact
Table 1: Key Structural and Functional Differences
Aromatic Substituents
- ND-11564 and ND-11566 incorporate trifluoromethylphenoxy groups, which enhance metabolic stability and target selectivity . The trifluoromethyl group’s electron-withdrawing nature may mimic the benzo[c][1,2,5]thiadiazole’s electronic effects in the target compound.
- ND-11903 includes a thiomorpholine 1,1-dioxide substituent, improving water solubility (cLogP = 1.9) compared to lipophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
